REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[O:4].[C:8](=O)([O-])[O-:9].[K+].[K+]>CC(C)=O>[OH:9][CH2:8][NH:5][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)(C)C
|
Name
|
p-formaldehyde
|
Quantity
|
0.736 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.054 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 75° C. for 16 h, whereupon it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
give a residue which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCNC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |